
Clioquinol glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clioquinol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C15H13ClINO7 and its molecular weight is 481.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neurodegenerative Disorders
Clioquinol has been investigated for its role in treating Alzheimer's disease and Parkinson's disease due to its ability to chelate metals such as zinc and copper, which are implicated in the pathogenesis of these conditions.
Case Studies
- Animal Models : Research involving mice demonstrated that clioquinol administration maintained normal vitamin B12 levels in the brain while reducing its levels in the kidneys, suggesting a targeted metabolic effect .
- Human Trials : Clinical trials have yielded mixed results regarding the efficacy of clioquinol in Alzheimer’s patients, highlighting the need for further investigation into dosage and long-term effects .
Infectious Diseases
Clioquinol glucuronide has shown promise in treating various infectious diseases, particularly those caused by Helicobacter pylori.
Clinical Applications
- Helicobacter Pylori Infections : Clioquinol has been noted for its effectiveness against H. pylori, a bacterium linked to peptic ulcers and gastric cancer. Its mechanism involves disrupting bacterial metal ion homeostasis .
- Fungal and Protozoal Infections : The compound's broad-spectrum antimicrobial properties make it a candidate for treating other infections, including those caused by fungi and protozoa .
Cancer Treatment
Recent studies have explored the antitumor properties of this compound, particularly its ability to modulate metal ion levels in cancer cells.
Case Studies
- Xenograft Models : In studies involving human cancer cell lines implanted in mice, clioquinol demonstrated significant antitumor activity, supporting its development as a therapeutic agent against various cancers .
Data Summary
常见问题
Basic Research Questions
Q. What analytical methods are recommended for detecting Clioquinol glucuronide in biological samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (e.g., Purospher® STAR RP-18) for separation. Hydrolyze glucuronide metabolites using β-glucuronidase (50 kU/mL in ammonium acetate buffer, pH 5.0–6.0) to confirm identity via aglycone release. Validate methods with spiked urine samples (200 ng/mL) and include internal standards for quantification .
Q. How is this compound formed in vivo, and which enzymes mediate its metabolism?
- Methodological Answer : Clioquinol undergoes glucuronidation in the liver, primarily via UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT1A7). Confirm enzyme specificity using recombinant UGT-expressing cell lines (e.g., COS-7 cells) and quantify metabolite formation via LC-MS/MS. Reference human pharmacokinetic studies showing >90% biliary excretion of conjugated metabolites .
Q. What is the significance of urinary excretion data in assessing this compound bioavailability?
- Methodological Answer : Measure urinary recovery rates (10–25% after oral administration vs. 4.5% after topical application) to estimate systemic absorption. Use crossover studies comparing oral/topical routes, with LC-MS/MS quantification of glucuronide and free Clioquinol. Account for enterohepatic recirculation by analyzing bile acids and fecal metabolites .
Advanced Research Questions
Q. How does enterohepatic recirculation influence this compound pharmacokinetics, and what experimental models are suitable for its study?
- Methodological Answer : Simulate enterohepatic recirculation using bile duct-cannulated rodent models or in vitro intestinal hydrolysis assays (pH 7.4, intestinal microflora). Monitor plasma and bile for glucuronide/free Clioquinol via LC-MS/MS. Pharmacokinetic modeling (e.g., non-compartmental analysis) can estimate recirculation contribution to half-life extension .
Q. What methodological challenges arise in distinguishing this compound from its aglycone during analysis?
- Methodological Answer : Challenges include poor retention of polar glucuronides on reverse-phase columns and incomplete enzymatic hydrolysis. Optimize chromatography with hydrophilic interaction liquid chromatography (HILIC) columns (e.g., SeQuant® ZIC®-HILIC). Validate hydrolysis efficiency by spiking deuterated glucuronide standards and comparing pre/post-hydrolysis LC-MS/MS profiles .
Q. How do inter-individual variations in UGT activity affect this compound levels, and how can this variability be quantified?
- Methodological Answer : Genotype subjects for UGT polymorphisms (e.g., UGT1A1*28) and correlate with glucuronide formation rates using hepatic microsomal assays . Apply population pharmacokinetic models to estimate variability. Use Bayesian analysis (e.g., Markov Chain Monte Carlo simulations) to integrate genetic and metabolic data .
Q. What experimental designs address contradictions between in vitro and in vivo Clioquinol glucuronidation data?
- Methodological Answer : Reconcile discrepancies by comparing primary hepatocyte cultures (retaining native enzyme expression) with recombinant UGT systems. Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data to human outcomes. Include controls for protein binding and transporter effects (e.g., MRP2 inhibition) .
Q. How can researchers optimize hydrolysis protocols for this compound in complex matrices like plasma or feces?
- Methodological Answer : Test β-glucuronidase sources (e.g., Escherichia coli vs. Helix pomatia) at varying incubation times (2–24 hours) and pH (4.5–7.0). Validate with spike-and-recovery experiments in target matrices. For fecal samples, include a pre-treatment step (e.g., solid-phase extraction) to remove interfering compounds .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound metabolite ratios in longitudinal studies?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability. For small sample sizes, apply non-parametric tests (e.g., Wilcoxon signed-rank) on log-transformed metabolite ratios. Bayesian hierarchical models can integrate prior pharmacokinetic data to improve parameter estimation .
Q. How should researchers handle contradictory data on this compound’s role in systemic toxicity?
- Methodological Answer : Conduct dose-response studies in preclinical models (e.g., zebrafish or rodents) comparing glucuronide vs. free Clioquinol. Use transcriptomics/proteomics to identify toxicity pathways. Apply Hill’s criteria for causation to distinguish direct effects from confounding factors (e.g., enterohepatic recirculation) .
Q. Notes for Experimental Design
- Sample Preparation : For tissue samples, homogenize in methanol-water (80:20) to stabilize glucuronides.
- Quality Control : Include batch-specific certificates of analysis (COA) for reference standards and validate purity (>95%) via NMR or high-resolution MS .
- Ethical Compliance : Ensure protocols for human/animal studies adhere to institutional review boards (IRB) and ARRIVE guidelines.
属性
CAS 编号 |
34296-97-4 |
---|---|
分子式 |
C15H13ClINO7 |
分子量 |
481.62 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(5-chloro-7-iodoquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClINO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)/t9-,10-,11+,13-,15+/m0/s1 |
InChI 键 |
ZXPACOCAPRBPFP-BPJKLTAVSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |
手性 SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=C1 |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |
Key on ui other cas no. |
34296-97-4 |
同义词 |
clioquinol glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。